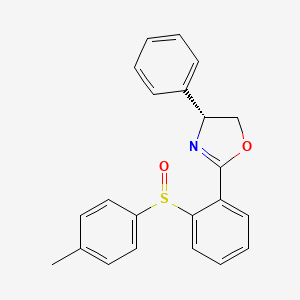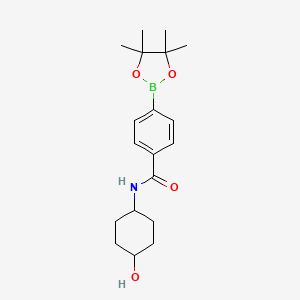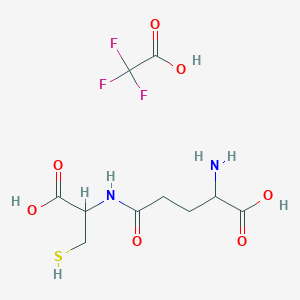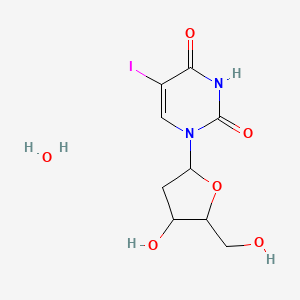![molecular formula C44H32Cl2N6O4Ru B12298657 Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)
Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is a complex coordination compound with the molecular formula C44H32Cl2N6O4Ru.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride typically involves the reaction of ruthenium precursors with 2,2’-bipyridine and benzoato ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes share similar structural features and photophysical properties.
Ruthenium(II)-terpyridine complexes: Known for their applications in dye-sensitized solar cells.
Ruthenium(II)-bipyrazolate complexes: Used in various catalytic and electronic applications.
Uniqueness
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is unique due to its specific ligand arrangement and the resulting photophysical properties. This compound exhibits strong absorption in the visible region and efficient photoinduced electron transfer, making it particularly suitable for applications in photodynamic therapy and solar energy conversion .
Properties
Molecular Formula |
C44H32Cl2N6O4Ru |
|---|---|
Molecular Weight |
880.7 g/mol |
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
ZQJIBJGQZQYQED-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)





![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)


![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
